molecular formula C16H21N3O2S B5121696 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide CAS No. 333760-00-2

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide

Cat. No. B5121696
CAS RN: 333760-00-2
M. Wt: 319.4 g/mol
InChI Key: OTPWOWYFRWWHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to have therapeutic potential in a variety of diseases, including diabetes, cancer, and cardiovascular disease. A-769662 has been widely studied for its potential as a tool compound to study AMPK biology and as a potential therapeutic agent.

Mechanism of Action

A-769662 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide by binding to the allosteric site on the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and activation of the kinase. The activation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide by A-769662 leads to downstream effects on cellular metabolism and signaling, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
A-769662 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, and to improve insulin sensitivity in animal models of diabetes. A-769662 has also been shown to have anti-inflammatory effects, and to protect against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages as a tool compound for studying N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide biology. It is a specific and potent activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, and has been shown to have minimal off-target effects. A-769662 is also cell-permeable, making it suitable for use in cell-based assays. However, A-769662 has some limitations as a tool compound. It has a relatively short half-life in vivo, and its effects on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation may be influenced by the cellular context in which it is used.

Future Directions

Several future directions for research on A-769662 have been proposed. One area of interest is the development of more potent and specific activators of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, which may have greater therapeutic potential. Another area of interest is the investigation of the downstream effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation by A-769662, and the identification of novel targets for therapeutic intervention. Finally, the use of A-769662 in combination with other agents, such as metformin, may have synergistic effects on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation and downstream signaling.

Synthesis Methods

A-769662 can be synthesized using a multi-step synthetic route, which involves the reaction of 1-adamantylamine with ethyl bromoacetate to form an intermediate, followed by the reaction of the intermediate with thioamide and methylamine to form the final product. The synthesis of A-769662 has been well-established in the literature, and several modifications to the synthetic route have been reported.

Scientific Research Applications

A-769662 has been extensively studied for its potential as a tool compound to study N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide biology. It has been shown to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-17-13(20)14(21)19-15-18-12(8-22-15)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPWOWYFRWWHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154099
Record name N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide

CAS RN

333760-00-2
Record name N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333760-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.